molecular formula C37H61N5O7S B1679097 (2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide CAS No. 150351-30-7

(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide

Cat. No. B1679097
M. Wt: 719.9745
InChI Key: VIPMITURFYCOES-LJADHVKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PD 134922 is a novel HIV-1 protease inhibitors identified by rational selection.The human immunodeficiency virus (HIV-1), associated with the AIDS (acquired immunodeficiency syndrome) epidemic, encodes an aspartyl protease that is essential for polyprotein processing in the virus (Navia et al., 1989). It has been demonstrated that inactivation of the protease either catalytically or by an inhibitor prevents infectious virion formation (Kohl et al., 1988;  Darke et al., 1989). The acquired knowledge of key molecular interactions occurring between inhibitors and aspartyl proteases, as well as the structural similarities between HIV-1 protease and human renin was used to rationally select candidates for HIV-1 screening from the pool of analogs designed as renin inhibitors. A minimal number of chosen compounds were tested in an HIV-1 protease assay system. Two structurally novel peptides emerged as potent enzymatic protease inhibitors.

properties

CAS RN

150351-30-7

Product Name

(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide

Molecular Formula

C37H61N5O7S

Molecular Weight

719.9745

IUPAC Name

(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide

InChI

InChI=1S/C37H61N5O7S/c1-5-7-19-38-35(44)30(27(3)4)26-34(43)32(24-28-15-10-8-11-16-28)40-36(45)31(14-6-2)39-37(46)33(25-29-17-12-9-13-18-29)41-50(47,48)42-20-22-49-23-21-42/h6,9,12-13,17-18,27-28,30-34,41,43H,2,5,7-8,10-11,14-16,19-26H2,1,3-4H3,(H,38,44)(H,39,46)(H,40,45)/t30-,31-,32-,33-,34-/m0/s1

InChI Key

VIPMITURFYCOES-LJADHVKFSA-N

Isomeric SMILES

CCCCNC(=O)[C@@H](C[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC=C)NC(=O)[C@H](CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)C(C)C

SMILES

CCCCNC(=O)C(CC(C(CC1CCCCC1)NC(=O)C(CC=C)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)C(C)C

Canonical SMILES

CCCCNC(=O)C(CC(C(CC1CCCCC1)NC(=O)C(CC=C)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)C(C)C

Appearance

Solid powder

Other CAS RN

150351-30-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PD-134922;  PD134922;  PD 134922

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide
Reactant of Route 2
Reactant of Route 2
(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide
Reactant of Route 3
Reactant of Route 3
(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide
Reactant of Route 4
Reactant of Route 4
(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide
Reactant of Route 5
Reactant of Route 5
(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide
Reactant of Route 6
Reactant of Route 6
(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide

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